molecular formula C23H25N3O2S B2892137 N'-(3,5-dimethylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide CAS No. 894017-59-5

N'-(3,5-dimethylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide

Cat. No.: B2892137
CAS No.: 894017-59-5
M. Wt: 407.53
InChI Key: OSTFMVFOAPHABE-UHFFFAOYSA-N
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Description

This compound features a central ethanediamide scaffold linked to a 3,5-dimethylphenyl group and a 1,3-thiazole ring substituted with 4-methyl and 3-methylphenyl moieties.

Properties

IUPAC Name

N'-(3,5-dimethylphenyl)-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O2S/c1-14-6-5-7-18(11-14)23-25-17(4)20(29-23)8-9-24-21(27)22(28)26-19-12-15(2)10-16(3)13-19/h5-7,10-13H,8-9H2,1-4H3,(H,24,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTFMVFOAPHABE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=CC(=CC(=C3)C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N'-(3,5-dimethylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. The compound features a thiazole moiety, which is known for its diverse biological activities, including anticancer and antimicrobial properties.

The IUPAC name of the compound is this compound. Its molecular formula is C23H25N3O2SC_{23}H_{25}N_3O_2S, and it has a molecular weight of approximately 409.53 g/mol. The structure includes both aromatic and heterocyclic components, contributing to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets within cells. These targets may include:

  • Enzymes : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptors : Interaction with cellular receptors can lead to modulation of signaling pathways.
  • Proteins : Binding to proteins can alter their function and influence cellular processes.

The exact mechanisms remain to be fully elucidated but are thought to involve alterations in cellular signaling and metabolic processes.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing thiazole rings. For instance, derivatives similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

CompoundCell LineIC50 (µg/mL)
Compound 9Jurkat (Bcl-2)1.61 ± 1.92
Compound 10A-431 (skin cancer)1.98 ± 1.22

These findings suggest that the thiazole moiety enhances cytotoxicity, likely through mechanisms involving apoptosis and cell cycle arrest .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against several pathogens. Studies indicate that thiazole derivatives exhibit activity against bacteria such as Staphylococcus aureus and fungi like Candida albicans.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus15.62 µg/mL
Candida albicans15.62 µg/mL

This antimicrobial action is believed to result from the disruption of microbial cell wall synthesis and interference with metabolic processes .

Study on Cytotoxicity

In a comparative study involving various thiazole derivatives, it was found that modifications in the phenyl ring significantly affected cytotoxicity levels. For instance, the introduction of electron-donating groups at specific positions enhanced the activity against cancer cell lines .

Antimicrobial Efficacy Assessment

Another study evaluated the antimicrobial effects of similar compounds using the disk diffusion method. The results indicated that compounds with thiazole structures exhibited a broad spectrum of activity against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Structural Similarities and Differences

Table 1: Key Structural Features of Comparable Compounds
Compound Name/Structure Heterocyclic Core Substituents Functional Groups
N'-(3,5-Dimethylphenyl)-N-{2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl}ethanediamide 1,3-Thiazole - 3,5-Dimethylphenyl
- 4-Methyl-2-(3-methylphenyl)thiazole
- Ethanediamide
Amide, Thiazole
(E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine 1,3,4-Thiadiazole - 3,5-Dimethylphenyl
- 4-Methylsulfanyl benzylidene
Schiff base, Thiadiazole
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide 1,3,4-Thiadiazole - Benzamide
- Isoxazole
- Phenyl
Amide, Thiadiazole, Isoxazole
6-(5-Benzoylimino-4-phenyl-4,5-dihydro-[1,3,4]-thiadiazol-2-yl)-2-methyl-nicotinic acid ethyl ester 1,3,4-Thiadiazole - Benzoyl
- Ethyl nicotinate
- Phenyl
Ester, Thiadiazole, Pyridine

Key Observations :

  • Heterocyclic Core : The target compound contains a 1,3-thiazole ring, while analogs in the evidence predominantly feature 1,3,4-thiadiazole or pyridine-thiadiazole hybrids. Thiadiazoles generally exhibit greater planarity and conjugation, influencing electronic properties and bioactivity .
  • Substituents : The 3,5-dimethylphenyl group is shared with the compound in , which is associated with enhanced hydrophobic interactions in biological systems . The ethanediamide linkage in the target compound distinguishes it from Schiff base () or ester-linked derivatives ().
Table 2: Reported Bioactivities of Comparable Compounds
Compound Bioactivity Mechanism/Application Notes
(E)-5-(3,5-Dimethylphenyl)-N-[4-(methylsulfanyl)benzylidene]-1,3,4-thiadiazol-2-amine Insecticidal, fungicidal Planar structure facilitates membrane penetration .
N-(5-Isoxazol-5-yl-3-phenyl-3H-[1,3,4]-thiadiazol-2-ylidene)-benzamide Anticancer (in vitro) Isoxazole-thiadiazole synergy enhances DNA intercalation.
Ethanediamide-linked thiazole derivatives (inferred) Potential antimicrobial activity (based on structural analogs) Amide groups may improve solubility and target binding.

Key Observations :

  • Thiadiazole derivatives () are explicitly linked to pesticidal and anticancer activities, likely due to their planar structures and electron-rich cores .
  • The target compound’s thiazole-ethanediamide structure may offer distinct pharmacokinetic advantages, such as improved solubility compared to Schiff base derivatives .

Key Observations :

  • Thiadiazole derivatives () are synthesized via cyclocondensation or Schiff base reactions, often requiring reflux conditions and recrystallization .
  • The target compound’s synthesis may involve multi-step coupling of ethanediamide and thiazole precursors, differing from the one-pot methods seen in .

Physicochemical and Crystallographic Properties

  • Planarity: The thiadiazole derivative in exhibits near-planar geometry (r.m.s. deviation: 0.149 Å), stabilized by intramolecular C–H···N hydrogen bonds . The target compound’s thiazole core may introduce slight non-planarity due to reduced conjugation.
  • Hydrogen Bonding : Thiadiazole analogs form intermolecular hydrogen bonds (e.g., C–H···N), enhancing crystal packing and stability . The ethanediamide group in the target compound could promote additional H-bonding interactions.

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